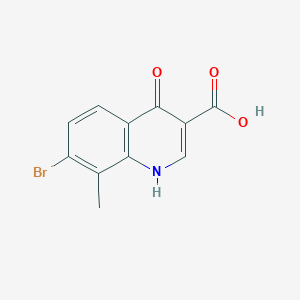

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCYIJACNBZKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670927 | |

| Record name | 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189107-54-7 | |

| Record name | 7-Bromo-4-hydroxy-8-methyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189107-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the , a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous therapeutic agents, and this guide outlines a robust and well-established synthetic strategy based on the Gould-Jacobs reaction. We will explore the mechanistic underpinnings of this reaction, provide step-by-step procedures for synthesis and purification, and discuss key process parameters and potential optimization strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical execution of this multi-step synthesis.

Introduction: The Significance of the Quinolone Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active compounds. Derivatives of quinoline exhibit a remarkable range of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the 4-hydroxyquinoline-3-carboxylic acid core, also known as the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid tautomer, is the foundational structure for the highly successful quinolone class of antibiotics, such as ciprofloxacin and levofloxacin.[3]

The target molecule, 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, incorporates specific substitutions on this privileged scaffold that allow for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic candidates. Its structure lends itself to applications in coordination chemistry and as a precursor for more complex molecular architectures.[4] This guide focuses on a logical and efficient pathway for its synthesis, leveraging the classical yet powerful Gould-Jacobs reaction.[5][6]

Synthetic Strategy: A Retrosynthetic Approach via the Gould-Jacobs Reaction

To devise a logical synthesis for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, we employ a retrosynthetic analysis. The primary disconnection breaks the quinoline ring at the N1-C8a and C4-C4a bonds, which points directly to the Gould-Jacobs reaction as the key strategic step. This reaction constructs the 4-hydroxyquinoline core from an appropriately substituted aniline and a malonic ester derivative.

The chosen forward synthesis, therefore, involves three primary stages:

-

Condensation: An initial nucleophilic substitution between the starting aniline and diethyl ethoxymethylenemalonate (DEEM).

-

Thermal Cyclization: A high-temperature intramolecular cyclization of the resulting intermediate to form the bicyclic quinoline system.

-

Saponification: Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

This pathway is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for the target molecule.

Mechanistic Insights: The Rationale Behind the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinoline derivatives.[1][5] Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction proceeds through two key phases:

-

Formation of the Anilinomethylenemalonate Intermediate: The synthesis begins with a nucleophilic attack by the amino group of the aniline onto the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the stable diethyl ((arylamino)methylene)malonate intermediate.[6][7] This step is typically performed at moderate temperatures (100-130 °C).

-

Thermal Electrocyclization: This is the rate-determining and most critical step, requiring significant thermal energy (typically >240 °C) to proceed efficiently.[8] The intermediate undergoes a 6-electron electrocyclization, an intramolecular electrophilic aromatic substitution where the malonate-derived portion of the molecule attacks one of the ortho positions of the aniline ring.[1] For 3-bromo-2-methylaniline, the cyclization occurs at the C6 position (para to the bromine and ortho to the methyl group), which is sterically accessible. Following the cyclization, a second molecule of ethanol is eliminated to form the aromatic quinoline ring system. The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is often essential to reach the required temperature uniformly and prevent charring.[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. iipseries.org [iipseries.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 7. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a halogenated quinoline derivative with a scaffold of significant interest in medicinal chemistry and materials science. The quinoline core is a privileged structure, forming the basis of numerous therapeutic agents. The strategic placement of a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid moiety on this scaffold suggests a molecule with potential for diverse chemical modifications and a range of biological activities. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route based on established methodologies, and an exploration of its potential applications in drug discovery and development, grounded in the activities of structurally related molecules.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₃ | [1] |

| Molecular Weight | 282.09 g/mol | [1] |

| CAS Number | 1189107-54-7 | [1] |

| Appearance | Solid (predicted) | [1] |

| XlogP (Predicted) | 2.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 1 | [3] |

Note: Due to the limited availability of published experimental data, some values are predicted based on computational models.

Proposed Synthesis Pathway: The Gould-Jacobs Reaction

A robust and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[4] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

For the synthesis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, the logical starting material would be 3-bromo-2-methylaniline.

Conceptual Synthesis Workflow

Caption: Proposed Gould-Jacobs synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Gould-Jacobs reaction and serves as a guiding framework for the synthesis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.[5]

Step 1: Condensation

-

In a round-bottom flask, combine 3-bromo-2-methylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture with stirring at 100-120°C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the aniline is consumed.

-

Allow the mixture to cool to room temperature. The intermediate, diethyl ((3-bromo-2-methylphenyl)amino)methylenemalonate, may crystallize upon cooling or can be used directly in the next step.

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250°C with vigorous stirring.

-

Maintain this temperature for 30-60 minutes. The cyclization is often rapid at this temperature.

-

Monitor the reaction by TLC for the formation of the quinoline ester.

-

After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain crude ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate.

Step 3: Saponification (Ester Hydrolysis)

-

Suspend the crude ethyl ester from Step 2 in a solution of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the ester is fully consumed as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid (e.g., 2M HCl) to a pH of approximately 4-5.

-

The desired carboxylic acid will precipitate out of solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid are not widely available, its key spectroscopic features can be predicted based on its functional groups and the analysis of similar structures.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Signals in the range of 7.0-8.5 ppm. The protons on the quinoline ring will exhibit characteristic splitting patterns. - Methyl Protons: A singlet around 2.2-2.5 ppm. - Hydroxyl and Carboxylic Acid Protons: Broad singlets, likely downfield ( >10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 165-175 ppm. - Aromatic and Quinoline Carbons: Multiple signals between 110-150 ppm. - Methyl Carbon: A signal in the aliphatic region, around 15-25 ppm. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A very broad absorption from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹. - C=C and C=N Stretches (Aromatic/Quinoline): Multiple absorptions in the 1450-1620 cm⁻¹ region. - C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M+): Expected at m/z 281 and 283 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |

Potential Biological Activity and Applications in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[6] The specific substitutions on 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid suggest several potential avenues for its application in drug discovery.

Anticancer Potential

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[7] The 4-hydroxyquinoline-3-carboxylic acid moiety is a known pharmacophore that can chelate metal ions, which may be crucial for the inhibition of certain metalloenzymes involved in cancer progression. The bromine and methyl substitutions can influence the compound's lipophilicity and steric interactions with target proteins, potentially enhancing its potency and selectivity.

Antimicrobial and Antiviral Activity

The quinoline ring is a key component of several antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones). The 4-hydroxyquinoline scaffold has been investigated for its antibacterial and antifungal properties.[7] The bromine atom can enhance the antimicrobial activity of heterocyclic compounds. Therefore, 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid and its derivatives are promising candidates for screening against a variety of pathogens.

Illustrative Mechanism: Kinase Inhibition

Caption: Potential mechanism of action via kinase inhibition.

Safety and Handling

Based on information for structurally similar compounds, 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid should be handled with care in a laboratory setting.

GHS Hazard Statements (for related compounds): [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a compound with significant potential as a building block in the development of new therapeutic agents and functional materials. While a comprehensive experimental characterization is not yet available in the public domain, this guide provides a solid foundation for researchers by outlining its key properties, a plausible and detailed synthetic strategy, and a scientifically grounded rationale for its potential biological activities. Further investigation into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully unlock its potential.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 2,3-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

-

PubChemLite. (n.d.). 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Gould–Jacobs reaction. Retrieved from [Link]

- Abbasi, M. A., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(49), 27863-27876.

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Khan, I., & Zaib, S. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(9), 2248.

Sources

- 1. 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid AldrichCPR 1189107-54-7 [sigmaaldrich.com]

- 2. PubChemLite - 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 3. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Solubility Profile of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Abstract

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a substituted quinoline derivative, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] While specific experimental solubility data for this compound is not extensively documented in public literature, its structural features allow for a robust theoretical assessment and the design of precise experimental protocols for its determination. This guide provides a comprehensive framework for understanding and quantifying the solubility of this molecule. We will delve into the physicochemical drivers of its solubility, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss strategies for interpretation and potential enhancement.

Introduction: Physicochemical Profile and Predicted Behavior

A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from the reliability of in vitro assays to in vivo bioavailability.[3] For 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, we must begin by examining its structure to anticipate its behavior in aqueous and organic media.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₃ | [4] |

| Molecular Weight | 282.09 g/mol | |

| Predicted XlogP | 2.9 | [4] |

| Structure | Cc1c(Br)ccc2c(O)c(cnc12)C(O)=O |

The structure reveals a molecule with distinct hydrophilic and hydrophobic regions.

-

Hydrophilic Centers: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are capable of hydrogen bonding and, critically, ionization.[5][6]

-

Hydrophobic Scaffold: The fused quinoline ring system, along with the bromo and methyl substituents, forms a large, nonpolar surface area that will disfavor interaction with water.[6][7]

This duality predicts that the compound will be poorly soluble in neutral water but will exhibit significantly pH-dependent solubility. As a carboxylic acid, its solubility is expected to be lowest in acidic conditions (where it is in its neutral, protonated form) and increase dramatically in neutral to alkaline conditions as the carboxyl group deprotonates to the more soluble carboxylate anion.[5][8][9]

The Theoretical Underpinnings of Solubility

The dissolution of a solid is governed by a balance of forces: the energy required to break the solute-solute interactions in the crystal lattice and the energy gained from solute-solvent interactions.

Key Influencing Factors:

-

pH: This is the most critical factor. The carboxylic acid moiety dictates a classic acidic compound solubility profile. Researchers must carefully control and report the pH of their buffer systems.

-

Crystal Lattice Energy: A highly stable, well-ordered crystal requires more energy to break apart, resulting in lower thermodynamic solubility.[8][10] Polymorphism, the existence of different crystal forms, can lead to variations in measured solubility.

-

Solvent Choice: The compound is expected to have low solubility in water but higher solubility in polar organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO), which are effective at disrupting hydrogen bonds.[6]

-

Temperature: For most compounds, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[8][9]

Experimental Determination of Solubility: A Methodological Guide

In drug discovery, solubility is not a single value but is assessed in different contexts. The two primary types of measurement are Kinetic and Thermodynamic solubility.[11][12]

-

Kinetic Solubility: A high-throughput screening-friendly method that measures the solubility of a compound precipitating out of a supersaturated solution (typically from a DMSO stock). It is useful for the rapid assessment of large numbers of compounds in early discovery.[13][14][15]

-

Thermodynamic Solubility: The true equilibrium solubility, measured by determining the concentration of a saturated solution in equilibrium with its solid phase. This is a lower-throughput, more resource-intensive measurement crucial for lead optimization and pre-formulation studies.[16][17][18]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for early-stage assessment where speed is essential and a DMSO stock solution is the starting point.

Causality: The workflow is designed to mimic conditions in many high-throughput screening (HTS) biological assays, where a compound is introduced from a DMSO stock into an aqueous buffer. The resulting measurement is thus highly relevant for interpreting assay results and flagging potential issues with "false negatives" due to compound precipitation.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (e.g., 10 mM) in 100% DMSO.

-

Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Assay Plate Setup: In a 96-well microplate, add the aqueous buffer.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a final concentration of 200 µM and 2% DMSO).[15]

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 to 4 hours) to allow precipitation to occur.[14]

-

Precipitate Removal: Use a 96-well filter plate (e.g., Millipore MultiScreen®) to filter the solutions and separate the precipitated solid from the dissolved compound.[15]

-

Quantification: Analyze the concentration of the compound in the clear filtrate. This is typically done by UV-Vis spectrophotometry or LC-MS/MS, comparing the signal to a standard curve prepared by diluting the DMSO stock in a mixture that matches the final solvent composition (e.g., 98% buffer: 2% DMSO).[14][15]

Protocol 2: Equilibrium Thermodynamic Solubility Assay

This "gold standard" shake-flask method measures the true solubility at equilibrium and is essential for making critical development decisions.

Causality: This method ensures that the system has reached a true thermodynamic equilibrium between the solid state and the saturated solution. By starting with the solid material and allowing sufficient time (typically 24-48 hours), the measurement reflects the compound's intrinsic solubility in that medium, which is a critical parameter for predicting oral absorption and guiding formulation.[12][16][17]

Methodology:

-

Sample Preparation: Add an excess amount of solid 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (enough to ensure some solid remains undissolved) into a glass vial.

-

Solvent Addition: Add a precise volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4).[17]

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[17]

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully remove an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

-

Dilution and Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration using a validated HPLC-UV or LC-MS method against a calibration curve.[12][18]

Data Presentation and Strategic Interpretation

All solubility data should be meticulously recorded. A target solubility for many oral drug discovery programs is >60 µg/mL.[11]

Data Summary Table (Template):

| Solvent System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| PBS | 7.4 | 25 | Kinetic | ||

| PBS | 7.4 | 25 | Thermodynamic | ||

| FaSSIF* | 6.5 | 37 | Thermodynamic | ||

| FeSSIF** | 5.0 | 37 | Thermodynamic | ||

| 0.1 N HCl | 1.2 | 37 | Thermodynamic |

*Fasted State Simulated Intestinal Fluid **Fed State Simulated Intestinal Fluid

Interpretation:

-

Low Solubility (<10 µg/mL): This is a significant flag. The compound may have limited oral absorption and could cause artifacts in in vitro biological assays.[14]

-

pH-Dependent Solubility: A large difference in solubility between pH 1.2 and pH 7.4 confirms the expected behavior of the carboxylic acid. This information is vital for predicting absorption in different parts of the gastrointestinal tract.

-

Kinetic vs. Thermodynamic Discrepancy: A much higher kinetic solubility compared to thermodynamic solubility may suggest the compound can form a stable supersaturated solution or that it initially precipitates as a less stable, more soluble amorphous form before converting to a more stable, less soluble crystalline form.

Strategies for Solubility Enhancement

If the measured solubility of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is found to be a limiting factor, several strategies can be employed:

-

pH Modification: The most straightforward approach is to formulate the compound in a solution with a pH that ensures the carboxylic acid is ionized (pH > pKa).[8]

-

Use of Co-solvents: For in vitro studies or parenteral formulations, the addition of water-miscible organic solvents like ethanol, propylene glycol, or PEG-400 can significantly increase solubility.[8]

-

Salt Formation: Converting the carboxylic acid to a salt (e.g., a sodium or potassium salt) is a common and highly effective strategy in drug development to dramatically improve aqueous solubility and dissolution rate.[19]

Conclusion

While direct, published solubility data for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is scarce, a robust scientific framework exists for its characterization. Its chemical structure strongly suggests poor intrinsic aqueous solubility that is highly dependent on pH. By employing the detailed kinetic and thermodynamic protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This information is not merely a physical constant but a critical dataset that will inform compound selection, guide formulation development, and ultimately increase the probability of success for research programs involving this and structurally related molecules.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Available from: [Link]

-

protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Ingale, P. S., et al. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Journal of Young Pharmacists. Available from: [Link]

-

CGCIJCTR. Novel Technologies for Enhancing Solubility of Poorly water soluble drugs. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

-

IJNRD. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. Available from: [Link]

-

PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]

-

Wikipedia. Organic chemistry. Available from: [Link]

-

Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Available from: [Link]

-

PubChemLite. 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Available from: [Link]

-

MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules. Available from: [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

-

PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

-

Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. Available from: [Link]

-

PubChemLite. 7-bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

-

National Institutes of Health. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available from: [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. ijnrd.org [ijnrd.org]

- 6. Organic chemistry - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. evotec.com [evotec.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. enamine.net [enamine.net]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 19. cgcijctr.com [cgcijctr.com]

An In-depth Technical Guide to the NMR Analysis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, data acquisition, and spectral interpretation. The guide emphasizes the causality behind experimental choices, ensuring technical accuracy and trustworthy, self-validating protocols. We will explore sample preparation, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques for the unambiguous structural elucidation of this target molecule.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds, forming the structural core of many natural products and synthetic pharmaceuticals.[1][2] Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, make them a focal point of extensive research.[2][3] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.[1][4]

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (Figure 1) is a polysubstituted quinoline. Its molecular formula is C₁₁H₈BrNO₃, with a molecular weight of 282.09 g/mol .[5] The substitution pattern—a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid—on the quinoline scaffold presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its complex structure.[1][6] This guide will detail the application of various NMR techniques to fully characterize this compound.

Figure 1. Chemical Structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

graph "Chemical_Structure" {

layout=neato;

node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=45599379&t=l", labelloc=b, label="7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid"];

A;

}

Caption: Structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.[7]

PART 1: Foundational NMR Protocols: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[8] The goal is to create a homogeneous solution, free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[9]

Solvent Selection

Deuterated solvents are essential in solution-state NMR to provide a deuterium lock for field stabilization and to avoid overwhelming solvent signals in ¹H NMR spectra.[8][10] The choice of solvent is dictated by the solubility of the analyte. For 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, which possesses both acidic (carboxylic acid) and weakly basic (quinoline nitrogen) functionalities, as well as a polar hydroxyl group, polar aprotic solvents are a logical starting point.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice due to its high polarity, capable of dissolving a wide range of organic compounds, including those with acidic and phenolic protons. The residual proton signal of DMSO-d₆ appears around 2.50 ppm.

-

Chloroform-d (CDCl₃): A commonly used solvent of moderate polarity.[9] While it may be less effective for this particular molecule due to the carboxylic acid and hydroxyl groups, it can be useful for comparative analysis. The residual proton signal is at 7.26 ppm.[9]

Expert Insight: The presence of exchangeable protons (from the carboxylic acid and hydroxyl groups) can lead to broad signals. Using DMSO-d₆ often allows for the observation of these protons, which might otherwise exchange too rapidly in other solvents.

Sample Concentration

The amount of sample required depends on the type of NMR experiment being performed.[11]

| Experiment Type | Recommended Sample Amount | Rationale |

| ¹H NMR | 5-25 mg | The high natural abundance and gyromagnetic ratio of protons allow for good signal-to-noise with relatively small amounts of material.[8] |

| ¹³C NMR | 50-100 mg | The low natural abundance (1.1%) of ¹³C necessitates a higher concentration to obtain a spectrum in a reasonable timeframe.[8] |

| 2D NMR | 20-50 mg | This is a compromise to achieve adequate signal for both ¹H and ¹³C nuclei in correlation experiments. |

Trustworthiness Check: Overly concentrated samples can lead to broadened lineshapes in ¹H NMR and difficulties in shimming the magnetic field.[8] It is crucial to find a balance between signal intensity and spectral resolution. Quinolines, in particular, are known to exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[12][13]

Experimental Protocol for Sample Preparation

-

Weighing: Accurately weigh 20-30 mg of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Vortex or gently agitate until the sample is fully dissolved.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10] Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[9][10]

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis.[8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

PART 2: One-Dimensional NMR Analysis

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR is the first line of analysis, providing information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns.[4]

Expected ¹H NMR Signals for 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid:

-

Aromatic Protons: The quinoline core has three aromatic protons. Their chemical shifts will be in the downfield region (typically δ 6.5-9.0 ppm) due to the aromatic ring current.[1] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, shifting them further downfield.[4]

-

H2: This proton is adjacent to the nitrogen and is expected to be the most deshielded, appearing at a very low field.[4]

-

H5 and H6: These two protons on the carbocyclic ring will likely appear as doublets due to ortho-coupling with each other. Their exact chemical shifts will be influenced by the bromine and methyl substituents.

-

-

Methyl Protons: The methyl group at the C8 position will appear as a singlet in the upfield region, likely around δ 2.0-3.0 ppm.

-

Exchangeable Protons:

-

Carboxylic Acid Proton (-COOH): This proton is highly acidic and its chemical shift is variable, often appearing as a broad singlet at a very low field (δ 10-13 ppm), especially in DMSO-d₆.

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton will also be a broad singlet, with a chemical shift that can vary depending on concentration and temperature.

-

Influence of Substituents: Substituents significantly alter the electronic environment of the quinoline ring.[12]

-

-Br (Bromo): An electron-withdrawing group that will deshield ortho and para protons.

-

-OH (Hydroxy): An electron-donating group that will shield ortho and para protons.[12]

-

-CH₃ (Methyl): A weakly electron-donating group.

-

-COOH (Carboxylic Acid): An electron-withdrawing group.

The interplay of these electronic effects will determine the final chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides a "fingerprint" of the carbon framework of the molecule.[2]

Expected ¹³C NMR Signals:

-

Quaternary Carbons: The molecule has several quaternary carbons (C3, C4, C7, C8, C8a, C4a) which will appear as singlets. The carbons bearing electronegative atoms (C4-OH, C7-Br) will be shifted downfield.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most deshielded signal, typically appearing in the δ 160-180 ppm region.

-

Aromatic Carbons: The remaining aromatic carbons will resonate in the δ 110-150 ppm range.

-

Methyl Carbon: The methyl carbon will be the most upfield signal, typically below δ 30 ppm.

PART 3: Two-Dimensional NMR for Unambiguous Structure Confirmation

For complex molecules, 1D NMR spectra can be crowded and difficult to interpret definitively. 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals.[6][14]

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[12] A cross-peak in a COSY spectrum indicates that the two protons are coupled. This is invaluable for tracing out the connectivity of protons within a spin system, such as the aromatic protons on the quinoline ring.

Caption: COSY workflow for identifying coupled protons.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that identifies direct, one-bond correlations between protons and the carbons they are attached to.[12][15] Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. This is the most reliable way to assign the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is another heteronuclear correlation experiment that reveals long-range correlations between protons and carbons over two or three bonds.[12][15] This is particularly powerful for identifying the positions of quaternary carbons and for piecing together different molecular fragments. For example, a correlation between the methyl protons and the C7, C8, and C8a carbons would confirm the position of the methyl group.

Caption: HMBC workflow for assigning quaternary carbons.

PART 4: Data Interpretation and Structure Elucidation

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Summary of Expected NMR Data:

| Proton | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | COSY Correlations | HMBC Correlations (to Carbons) |

| H2 | ~8.5-9.0 | s | - | - | C3, C4, C8a |

| H5 | ~7.5-8.0 | d | ~8-9 | H6 | C4, C6, C7, C8a |

| H6 | ~7.0-7.5 | d | ~8-9 | H5 | C4a, C5, C7, C8 |

| -CH₃ | ~2.5-3.0 | s | - | - | C7, C8, C8a |

| -OH | Variable | br s | - | - | C3, C4, C4a |

| -COOH | >10 | br s | - | - | C2, C3, C4 |

| Carbon | Expected δ (ppm) | HSQC Correlation |

| C2 | ~140-150 | H2 |

| C3 | ~110-120 | - |

| C4 | ~160-170 | - |

| C4a | ~140-150 | - |

| C5 | ~120-130 | H5 |

| C6 | ~125-135 | H6 |

| C7 | ~115-125 | - |

| C8 | ~130-140 | - |

| C8a | ~145-155 | - |

| -CH₃ | ~15-25 | -CH₃ |

| -COOH | ~165-175 | - |

Note: The chemical shifts provided are estimates and can vary depending on the solvent and experimental conditions.

Conclusion

The structural elucidation of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid requires a multi-faceted approach utilizing a suite of NMR experiments. By following the detailed protocols for sample preparation and employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can confidently and accurately determine the complete chemical structure. This guide provides the necessary framework, grounded in scientific principles and field-proven expertise, to achieve reliable and reproducible results in the analysis of this and other complex quinoline derivatives.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link][8]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link][9]

-

Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(21), 2418-2456. [Link][6]

-

Singh, P., et al. (2014). Effect of different substituents on 1H NMR of quinolones. International Journal of Pharmaceutical Sciences and Research, 5(4), 1707-1710. [Link][16]

-

Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry, 9(4), 397-436. [Link][14]

-

Tork, M. A., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc.[Link][18]

-

Williamson, R. T. (2007). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link][13]

-

The Royal Society of Chemistry. Supplementary Information. [Link][19]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link][20]

-

AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. [Link][23]

-

PubChemLite. 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. [Link][7]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link][24]

-

Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 235-248. [Link][3]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][15]

Sources

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

crystal structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

An In-depth Technical Guide to the Crystal Structure of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-hydroxyquinoline-3-carboxylic acids are recognized for their diverse biological activities, including potent antiproliferative effects. This guide provides a comprehensive technical overview of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, a promising but undercharacterized derivative. While a definitive crystal structure for this exact compound is not publicly available, this document leverages crystallographic data from the closely related analog, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, to provide a detailed methodological framework for its structural elucidation and a robust analysis of its expected solid-state properties. We will explore a plausible synthetic route, outline detailed protocols for single-crystal X-ray diffraction, and discuss the critical interpretation of the molecular geometry and supramolecular interactions. The insights presented herein are vital for professionals engaged in structure-based drug design, polymorph screening, and the development of quinoline-based therapeutics.

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold due to its presence in a wide range of natural products and synthetic pharmaceuticals with significant biological activity.[1] The 4-hydroxy-3-carboxylic acid substitution pattern is particularly noteworthy, serving as a key pharmacophore in compounds designed to inhibit critical cellular signaling pathways implicated in cancer cell proliferation and survival.[1][2]

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid incorporates three key substituents onto this core:

-

A carboxylic acid at the 3-position and a hydroxyl group at the 4-position : These groups are potent hydrogen bond donors and acceptors, critical for molecular recognition at enzyme active sites and for directing the supramolecular assembly in the solid state.

-

A bromo group at the 7-position : This halogen atom can participate in halogen bonding and other non-covalent interactions, offering a vector for modulating binding affinity and selectivity.[1]

-

A methyl group at the 8-position : This group can influence the molecule's conformation and steric profile, potentially enhancing target binding and metabolic stability.[1]

Understanding the precise three-dimensional arrangement of these functional groups is paramount for rational drug design. This guide provides the scientific framework to achieve this through single-crystal X-ray diffraction (SC-XRD), the gold standard for determining molecular structure.

Synthesis and Preparation of Crystalline Material

To perform crystallographic analysis, a pure, crystalline sample of the title compound is required. The synthesis can be achieved via a multi-step process centered around the well-established Gould-Jacobs reaction, which is a reliable method for constructing 4-hydroxyquinoline cores.[3][4]

Proposed Synthetic Pathway

The synthesis begins with the bromination of 2-methylaniline, followed by the Gould-Jacobs reaction to build the quinoline ring system.

Caption: Proposed synthetic pathway for the title compound.

Experimental Protocol: Synthesis

-

Step 1: Bromination of 2-Methylaniline. 2-methylaniline is regioselectively brominated to yield 3-bromo-2-methylaniline. This precursor is the foundational block containing the required methyl and future bromo positions.

-

Step 2: Gould-Jacobs Reaction (Condensation & Cyclization).

-

3-bromo-2-methylaniline is heated with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.[3]

-

This intermediate is then cyclized at high temperature (approx. 250°C) in a high-boiling point solvent (e.g., diphenyl ether) to form the quinoline core, yielding the ethyl ester of the target compound.[3]

-

-

Step 3: Saponification. The resulting ethyl ester is hydrolyzed using a base (e.g., aqueous sodium hydroxide), followed by acidification to yield the final 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid.[3] The crude product is then purified, typically by recrystallization, to obtain material suitable for single-crystal growth.

Crystallographic Analysis: A Methodological Framework

The definitive determination of the three-dimensional structure requires the growth of a high-quality single crystal and subsequent analysis by X-ray diffraction.

Protocol: Single Crystal Growth

The key to a successful structure determination is a well-ordered single crystal. The presence of multiple hydrogen-bonding groups suggests that solvents capable of competing for these interactions should be used judiciously.

-

Solvent Screening: Dissolve small amounts of the purified compound in various solvents (e.g., ethanol, methanol, dimethylformamide (DMF), acetic acid) with gentle heating to achieve saturation.

-

Slow Evaporation (Recommended):

-

Transfer the saturated solution to a clean vial.

-

Cover the vial with a cap, pierced with a few small holes to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor over several days to weeks for the formation of small, transparent crystals with well-defined faces.

-

-

Vapor Diffusion: Alternatively, dissolve the compound in a good solvent (e.g., DMF) and place this solution in a sealed chamber containing a poor solvent (e.g., diethyl ether) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the primary solution, reducing solubility and inducing crystallization.

Workflow: From Crystal to Structure

The process of determining a crystal structure is a systematic workflow involving data collection, solution, and refinement.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol: Data Collection, Solution, and Refinement

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Structure Solution: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The initial phasing problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary model of the molecule.[5]

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm. In this iterative process, atomic coordinates, thermal displacement parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).[5]

Structural Analysis and Commentary

While the precise crystal structure of the title compound is pending experimental determination, a detailed analysis can be performed based on the published data for its N-cyclopropyl analog, which shares the same core quinoline system and substitution pattern.[5]

Physicochemical and Crystallographic Data

The fundamental properties of the title compound and the crystallographic data from its close analog provide a baseline for our analysis.

Table 1: Physicochemical Properties of 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈BrNO₃ | [6] |

| Molecular Weight | 282.09 g/mol | [6] |

| CAS Number | 1189107-54-7 | [6] |

| Form | Solid | [6] |

| InChI Key | CSCYIJACNBZKHZ-UHFFFAOYSA-N |[6] |

Table 2: Crystallographic Data for the Analog (7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

| Parameter | Value |

|---|---|

| Formula | C₁₄H₁₂BrNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4134(5) |

| b (Å) | 9.5365(6) |

| c (Å) | 9.6154(7) |

| α (°) | 60.728(2) |

| β (°) | 83.130(2) |

| γ (°) | 66.331(2) |

| Volume (ų) | 613.52(7) |

| Z | 2 |

Data extracted from Yang et al., 2018.[5]

Expected Molecular Geometry

The quinoline ring system is expected to be largely planar. The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form (a 4-quinolone), and in the solid state, the 4-oxo tautomer is often favored, as seen in the analog structure.[5] The carboxylic acid group at the 3-position will likely be twisted slightly out of the plane of the quinoline ring to minimize steric hindrance.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The crystal packing will be dominated by a network of strong intermolecular interactions, which are critical for both crystal stability and molecular recognition in biological systems.

Caption: Key intermolecular interactions governing crystal packing.

-

Hydrogen Bonding: The most significant interaction is expected to be the formation of a carboxylic acid dimer , where two molecules are linked via a pair of strong O-H···O hydrogen bonds. This is a very common and stabilizing motif for carboxylic acids in the solid state. Additionally, the N-H or O-H group at the 4-position can form hydrogen bonds with the quinoline nitrogen or carbonyl oxygen of adjacent molecules.

-

Halogen Bonding: The bromine atom at the 7-position is an effective halogen bond donor. It can form directional C-Br···O or C-Br···N interactions with electronegative atoms on neighboring molecules, further stabilizing the crystal lattice. The strength and geometry of these interactions are highly dependent on the steric environment.[7]

-

π-π Stacking: The planar quinoline rings may engage in offset π-π stacking interactions, contributing to the overall cohesive energy of the crystal.

Relevance to Drug Development

A definitive crystal structure provides invaluable information for drug development professionals:

-

Structure-Activity Relationship (SAR): By revealing the precise 3D conformation and the nature of intermolecular interactions, the crystal structure validates molecular modeling studies and provides a rational basis for designing next-generation analogs with improved potency and selectivity.[2]

-

Polymorph Screening: Many active pharmaceutical ingredients (APIs) can exist in multiple crystalline forms (polymorphs) with different physical properties (e.g., solubility, stability, bioavailability). A reference crystal structure is the essential starting point for identifying and characterizing potential polymorphs.

-

Formulation Development: Knowledge of the solid-state interactions and crystal packing helps in understanding the material's physicochemical properties, guiding the selection of excipients and the design of a stable, effective drug formulation.

-

Target Engagement: The experimentally determined conformation can be used for more accurate docking studies into the active site of a biological target (e.g., a protein kinase), allowing for a detailed analysis of the binding mode and the specific interactions responsible for inhibition.[1]

Conclusion

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is a molecule of significant interest for medicinal chemistry, particularly in the development of anticancer agents. This technical guide has outlined a clear and robust pathway for its synthesis and definitive structural characterization by single-crystal X-ray diffraction. By leveraging data from a closely related analog, we have provided an in-depth analysis of its expected molecular geometry and the critical non-covalent interactions—hydrogen bonding and halogen bonding—that will govern its solid-state architecture. The determination of this crystal structure is a crucial step that will empower researchers to advance the rational design, optimization, and formulation of this promising class of compounds.

References

- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.

- Structures of the quinoline derivatives.

- 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid AldrichCPR. Sigma-Aldrich.

- 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. PubChemLite.

- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.

-

Yang, H., et al. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4). [Link]

- Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Benchchem.

- Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.

-

7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid AldrichCPR 1189107-54-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and the presence of a nitrogen atom, which influences its electronic properties, make it an ideal scaffold for designing a diverse array of pharmacologically active molecules.[3][4] The versatility of the quinoline ring allows for extensive chemical modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.[5][6] This has resulted in the development of numerous clinically significant drugs for treating a multitude of diseases.[1][7]

This technical guide offers a comprehensive exploration of the biological activities of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. It is designed for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

Antimalarial Activity: A Historical Cornerstone and Ongoing Battle

The history of quinoline in medicine is inextricably linked to the fight against malaria.[8] Natural quinoline alkaloids like quinine, isolated from the bark of the Cinchona tree, were among the first effective treatments for this devastating parasitic disease.[4] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have since become mainstays of antimalarial chemotherapy.[9][10]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials involves the disruption of the parasite's detoxification process for heme.[11][12] During its intraerythrocytic stage, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme.[12] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[13]

Quinoline drugs, being weak bases, accumulate in the acidic food vacuole of the parasite.[11] Here, they interfere with hemozoin formation, leading to a buildup of toxic heme that ultimately kills the parasite.[12][13]

Caption: Mechanism of action of quinoline antimalarials.

Experimental Protocol: SYBR Green I-based Drug Sensitivity Assay

This assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which in turn reflects parasite growth.

Step-by-Step Methodology:

-

Parasite Culture: Asynchronously cultured P. falciparum is diluted to a 1% parasitemia and 2% hematocrit in RPMI 1640 medium.

-

Drug Preparation: A serial dilution of the quinoline derivative is prepared in a 96-well plate.

-

Incubation: 200 µL of the parasite culture is added to each well containing the drug and incubated for 72 hours under standard conditions (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: The plates are frozen to lyse the red blood cells. After thawing, 200 µL of SYBR Green I lysis buffer is added to each well and incubated in the dark for 1-3 hours.

-

Fluorescence Reading: The fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: The IC₅₀ value (the concentration of the drug that inhibits 50% of parasite growth) is calculated by plotting the fluorescence intensity against the log of the drug concentration.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The quinoline scaffold is a prominent feature in a number of potent anticancer agents.[3][14] These derivatives exert their cytotoxic effects through a variety of mechanisms, including DNA damage, inhibition of key enzymes involved in cell division, and induction of apoptosis.[15][16]

Mechanisms of Action: A Multi-pronged Attack

-

Topoisomerase Inhibition: Camptothecin and its analogs, such as topotecan and irinotecan, are well-known quinoline-containing anticancer drugs.[2][3] They function by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription.[3] This leads to DNA strand breaks and ultimately cell death.[2]

-

Tyrosine Kinase Inhibition: Several quinoline derivatives have been developed as inhibitors of tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth and proliferation.[3] By blocking these enzymes, these compounds can halt the uncontrolled growth of cancer cells.

-

Induction of Apoptosis: Many quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[14][15] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptotic signaling pathways.[2]

Caption: Diverse anticancer mechanisms of quinoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of quinoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of these compounds.[15]

| Quinoline Derivative Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Quinoline-Chalcone Hybrid | Compound 12e | MGC-803 (Gastric) | 1.38 | [15] |

| HCT-116 (Colon) | 5.34 | [15] | ||

| MCF-7 (Breast) | 5.21 | [15] | ||

| 4-Amino-7-substituted-quinoline | Compound 10g | Multiple Lines | < 1.0 | [17] |

| 2,4-Disubstituted quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 (µg/ml) | [14] |

| U937 (Leukemia) | 43.95 (µg/ml) | [14] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18]

Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.[18]

Step-by-Step Methodology: [18]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

Antibacterial Activity: A Broad Spectrum of Action

Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[19][20]

Mechanism of Action: Inhibition of DNA Replication

Fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[21] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones prevent bacterial cell division and lead to cell death.[18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial activity of quinoline derivatives is quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[22]

| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Fluoroquinolone (Ciprofloxacin) | Staphylococcus aureus | 0.25 - 1.0 | [22] |

| Novel Quinoline Derivative (Compound 8) | Vancomycin-resistant E. faecium | 4 | [20] |

| Quinoline-Thiazole Derivative (Compound 4g) | S. aureus (ATCC 6538) | 7.81 | [21] |

Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

Step-by-Step Methodology:

-

Drug Dilution: A two-fold serial dilution of the quinoline derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anti-inflammatory and Neuroprotective Activities: Emerging Frontiers

Recent research has highlighted the potential of quinoline derivatives as anti-inflammatory and neuroprotective agents.[23][24][25]

Anti-inflammatory Activity

Quinoline-based compounds have been shown to target several key mediators of inflammation, including cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α).[26][27] By inhibiting these targets, quinoline derivatives can modulate the inflammatory response, making them promising candidates for the treatment of inflammatory diseases.[28][29]

Neuroprotective Activity

The neuroprotective potential of quinoline derivatives is being explored for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[7][24][30] Their mechanisms of action in this context are multifaceted and include antioxidant properties, chelation of metal ions, and inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[7][25]

Caption: Generalized workflow for the discovery and development of quinoline-based drugs.

Conclusion: A Scaffold with Enduring Therapeutic Promise

The quinoline scaffold continues to be a highly fruitful starting point for the discovery and development of new therapeutic agents.[31] Its remarkable versatility and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry.[9][32][33][34] From its historical role in combating malaria to its current applications in oncology and its emerging potential in treating inflammatory and neurodegenerative diseases, the quinoline core remains a privileged structure with a bright future in drug discovery.[2][35][36][37] Continued exploration of the structure-activity relationships and mechanisms of action of novel quinoline derivatives will undoubtedly lead to the development of next-generation therapies for a wide range of human ailments.[13][17][38]

References

- Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Egan, T. J. (n.d.). Mechanism of action of quinoline drugs.

- Galvão, T., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.

- Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

- Panchal, N. B., & Vaghela, V. (2023).

- Jain, A. K., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

- Kumbhakonam, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.

- Sun, N., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Journal of Medicinal Chemistry.

- Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry.

- Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Ali, S., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.

- Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.

- da Costa, J. P. C., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Pharmacology.

- Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science.

- Kumar, S., et al. (2009).

- Pal, M. (2017).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Various Authors. (n.d.). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Semantic Scholar.

- Mukherjee, S., & Pal, M. (2013).

- BenchChem Technical Support Team. (2025).

- Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.